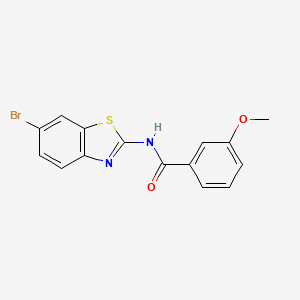

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXQWGXVRQSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of certain bacteria and cancer cell lines.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Therapeutic Potential: The compound’s dual functionality (bromine for lipophilicity, methoxy for binding) positions it as a candidate for antiviral or CNS-focused drug development.

- Future Directions :

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a bromine atom and a methoxybenzamide group . Its molecular formula is CHBrNOS. The presence of the bromine atom enhances lipophilicity, potentially improving the compound's biological activity compared to other derivatives.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and antioxidant properties. Below are detailed findings regarding its biological activities:

Antimicrobial Activity

Studies have demonstrated that the compound possesses notable antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bactericidal | 16 μg/mL |

| S. aureus | Bacteriostatic | 8 μg/mL |

| C. albicans | Antifungal | 32 μg/mL |

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate selective cytotoxicity against various cancer cell lines.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HCT116 | 7.5 | Cell cycle arrest |

| A549 | 6.0 | Inhibition of angiogenesis |

The compound's anticancer activity is attributed to its ability to interact with specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its overall therapeutic potential.

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the influence of specific substituents on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | Chlorine instead of bromine | Antimicrobial |

| N-(5-nitro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | Nitro group substitution | Enhanced anticancer |

| N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | Fluorine substitution | Improved metabolic stability |

These variations demonstrate how halogen substitutions can significantly affect the pharmacological profile of benzothiazole derivatives.

Case Studies

Recent case studies have further elucidated the biological activity of this compound:

- Case Study on Anticancer Efficacy : A study involving the treatment of MCF-7 breast cancer cells showed that treatment with this compound led to a decrease in cell viability and induction of apoptotic markers such as caspase activation.

- Antimicrobial Efficacy Against Resistant Strains : Another study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), revealing significant bactericidal activity at low concentrations.

Q & A

Q. What are the standard protocols for synthesizing N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide?

The synthesis typically involves a multi-step approach:

- Step 1: Bromination of the benzothiazole core using reagents like bromine or N-bromosuccinimide under controlled temperature (e.g., 0–25°C) to introduce the bromine substituent .

- Step 2: Coupling the brominated benzothiazole with 3-methoxybenzamide via nucleophilic substitution. Polar aprotic solvents (e.g., DMF or DCM) and coupling agents (e.g., EDC/HOBt) are used to facilitate amide bond formation .

- Optimization: Reaction yield and purity depend on pH control (neutral to slightly basic), temperature (60–80°C), and reaction time (12–24 hours). Purification is achieved via column chromatography or recrystallization .

Q. How is the molecular structure confirmed post-synthesis?

Key analytical techniques include:

- X-ray crystallography: Resolves 3D conformation, dihedral angles, and hydrogen-bonding patterns (e.g., SHELX refinement for asymmetric unit analysis) .

- NMR spectroscopy: H and C NMR confirm substituent integration and electronic environments (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

- Mass spectrometry: Validates molecular weight (e.g., [M+H]+ at m/z 353.2) .

Q. What initial biological screening methods are used to assess activity?

- Antimicrobial assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

- Solvent selection: Replace DMF with THF or acetone to reduce side reactions; additives like molecular sieves improve moisture-sensitive steps .

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in brominated intermediates .

- Real-time monitoring: Use HPLC or TLC to track reaction progress and identify by-products (e.g., hydrolyzed amides) .

Q. How are crystallographic data inconsistencies resolved (e.g., disordered atoms)?

- Refinement strategies: SHELXL’s TWIN/BASF commands model twinning or anisotropic displacement parameters .

- Hydrogen-bonding analysis: Graph-set analysis (e.g., Etter’s rules) identifies robust intermolecular interactions (e.g., N–H⋯N or C–H⋯O) to stabilize crystal packing .

- Complementary techniques: Pair X-ray data with DFT calculations to validate bond lengths/angles .

Q. How do researchers interpret contradictory in vitro vs. in vivo biological activity?

- Metabolic stability assays: LC-MS quantifies compound degradation in liver microsomes to explain reduced in vivo efficacy .

- Solubility adjustments: Formulate with cyclodextrins or liposomes to enhance bioavailability .

- Target engagement studies: PET tracers (e.g., carbon-11 labeling) validate receptor binding in live models .

Q. What strategies guide structure-activity relationship (SAR) studies for improved efficacy?

- Substituent variation: Introduce electron-withdrawing groups (e.g., –NO, –Cl) at the benzothiazole 6-position to enhance antibacterial activity .

- Frontier orbital analysis: DFT calculations predict reactivity via HOMO-LUMO gaps; lower gaps correlate with higher bioactivity .

- Pharmacophore modeling: Align analogs (e.g., pyridine or morpholine derivatives) to identify critical binding motifs .

Q. How is compound stability assessed under varying storage or physiological conditions?

- Accelerated stability testing: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH-dependent hydrolysis: Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess amide bond resilience .

- Light sensitivity: UV-Vis spectroscopy tracks photodegradation rates under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.